molecular formula C14H10Cl2O2 B6403215 4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid CAS No. 1262006-99-4

4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403215
CAS No.: 1262006-99-4
M. Wt: 281.1 g/mol
InChI Key: PKSRZJJPUNVJER-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, also known as tolfenamic acid, is an aminobenzoic acid derivative. It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to the nitrogen atom of anthranilic acid. This compound is primarily used for its analgesic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid typically involves the reaction of anthranilic acid with 3-chloro-2-methylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often involving steps such as chlorination and amination .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. Additionally, it has been shown to interfere with the action of pantothenate kinase, an enzyme involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid stands out due to its dual role as an analgesic and anticancer agent. Its ability to inhibit both cyclooxygenase enzymes and pantothenate kinase makes it a versatile compound with multiple therapeutic applications .

Properties

IUPAC Name

4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRZJJPUNVJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690281
Record name 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-99-4
Record name 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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